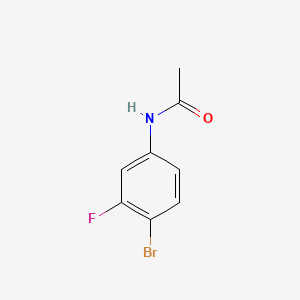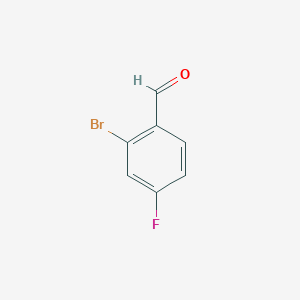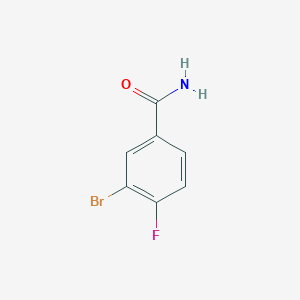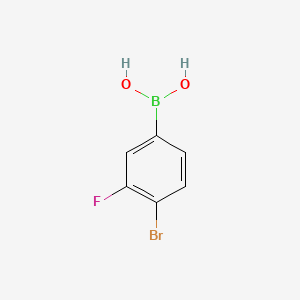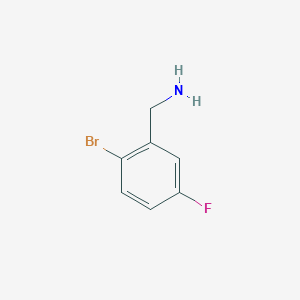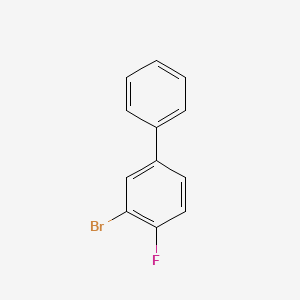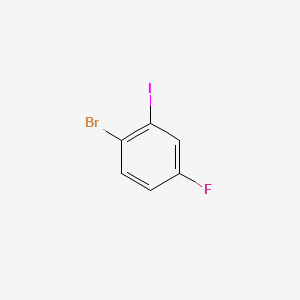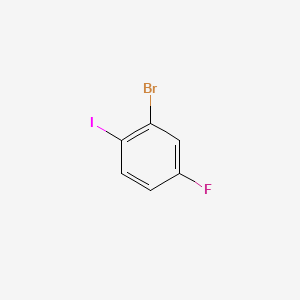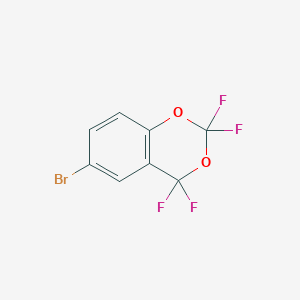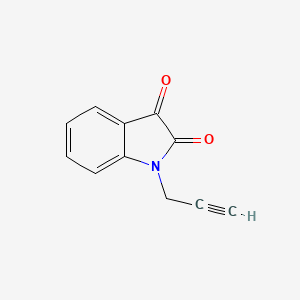
4-(Aminomethyl)benzamide
Overview
Description
4-(Aminomethyl)benzamide is an organic compound with the molecular formula C8H10N2O. It consists of a benzene ring substituted with an aminomethyl group (-CH2NH2) and an amide group (-CONH2). This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a linker in the design of kinase inhibitors .
Mechanism of Action
Target of Action
4-(Aminomethyl)benzamide has been identified as a potential inhibitor of several receptor tyrosine kinases, including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb . These kinases play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
The compound interacts with its targets by binding to the active center of the kinases. The use of this compound as a flexible linker leads to a favorable overall geometry of the molecule, which allows it to bypass the bulk isoleucine residue and provides the necessary binding to the active center of the T315I-mutant Abl .
Biochemical Pathways
Upon binding to its targets, this compound inhibits the activity of the kinases, thereby disrupting the signaling pathways they regulate. This disruption can lead to downstream effects such as the inhibition of cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of kinase activity and the disruption of cellular signaling pathways. This can lead to the inhibition of cell growth and proliferation, making it a potential anticancer agent .
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of histone deacetylase (HDAC), which is crucial for the regulation of gene expression through epigenetic mechanisms . The compound’s interaction with HDAC leads to the hyperacetylation of histones, thereby influencing gene expression and cellular functions. Additionally, this compound has shown inhibitory activity against tyrosine kinases, which are essential for cell signaling and growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in colorectal cancer cells by activating mitochondrial-dependent pathways . Furthermore, the compound affects cell signaling pathways, such as the epithelial-mesenchymal transition (EMT) signaling pathway, which is crucial for cell motility and cancer metastasis . By downregulating EMT signaling, this compound reduces the motility of cancer cells, thereby inhibiting their spread.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of HDAC, inhibiting its activity and leading to the accumulation of acetylated histones . This hyperacetylation alters the chromatin structure, making it more accessible for transcription factors and thereby enhancing gene expression. Additionally, the compound’s interaction with tyrosine kinases involves binding to their active sites, inhibiting their phosphorylation activity and disrupting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged effects on gene expression and cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit HDAC activity and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites include hydroxylated and demethylated derivatives, which are further conjugated with glucuronic acid for excretion . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with HDAC and other nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The presence of this compound in the nucleus allows it to effectively modulate gene expression and influence cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of 4-aminobenzyl cyanide with sulfuric acid and water, followed by neutralization with potassium hydroxide. This method yields this compound with high purity . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles, such as ultrasonic irradiation, is emphasized to minimize environmental impact and enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(Aminomethyl)benzamide has diverse applications in scientific research:
Comparison with Similar Compounds
4-(Aminomethyl)benzamide can be compared with other benzamide derivatives, such as:
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Exhibits significant metal chelating activity.
The uniqueness of this compound lies in its aminomethyl group, which provides flexibility and enhances its binding affinity to kinase active sites, making it a valuable compound in the development of kinase inhibitors .
Properties
IUPAC Name |
4-(aminomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHDSIADUBKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368857 | |
| Record name | 4-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369-53-9 | |
| Record name | 4-(aminomethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 4-(Aminomethyl)benzamide derivatives exert their antiviral activity against Ebola and Marburg viruses?
A1: The research suggests that this compound derivatives act as entry inhibitors for Ebola and Marburg viruses. [] While the exact mechanism remains under investigation, these compounds likely interfere with viral proteins involved in the early stages of infection, such as attachment to host cells or fusion with the host cell membrane. This effectively blocks the virus from entering the cell and replicating.
Q2: What structural modifications to the this compound scaffold have been explored to enhance its antiviral activity against filoviruses?
A2: Researchers have investigated various structural modifications to improve the potency of this compound derivatives against Ebola and Marburg viruses. One notable modification involved incorporating a conformationally restrained indoline ring into the structure. [] This led to the development of compounds like compounds 41-50, some of which demonstrated superior inhibitory activity compared to earlier derivatives.
Q3: How does the this compound fragment contribute to the inhibitory activity of compounds targeting tyrosine kinases?
A3: The this compound fragment serves as a flexible linker in these molecules. [] This flexibility is crucial as it allows the compound to adopt an optimal conformation for binding to the active site of tyrosine kinases. Specifically, molecular modeling studies with analogue 10 showed that this flexible linker enables the molecule to circumvent the bulky isoleucine residue within the active site of T315I-mutant Abl, facilitating effective binding and inhibition. []
Q4: What are the potential benefits of using this compound derivatives as therapeutic agents for Ebola virus infections?
A4: The research highlights several potential advantages of this compound derivatives as anti-Ebola therapeutics. Notably, compounds like 20, 32, and 35 displayed promising characteristics, including:
- High potency: They effectively inhibit Ebola and Marburg virus infections at low concentrations. []
- Metabolic stability: They exhibit good stability in plasma and liver microsomes (both rat and human), suggesting favorable pharmacokinetic properties. []
- CYP enzyme selectivity: Compound 32 showed no inhibition of CYP3A4 or CYP2C9, indicating a lower risk of drug-drug interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


